3-Chloro-6-hydrazinopyridazine
Overview
Description
3-Chloro-6-hydrazinopyridazine is an organic compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a hydrazine group at the sixth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-6-hydrazinopyridazine can be synthesized through the reaction of 3,6-dichloropyridazine with hydrazine. The reaction typically occurs in a solvent such as methanol or acetonitrile and is facilitated by heating the mixture to around 80°C in a sealed tube for several hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-hydrazinopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, forming various oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different hydrazine derivatives .
Scientific Research Applications
3-Chloro-6-hydrazinopyridazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydrazinopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
- 3-Chloro-6-methylpyridazine
- 4-Hydrazinopyridine hydrochloride
- 6-Chloro-2-oxindole
- 2-Hydrazinopyridine
Comparison: 3-Chloro-6-hydrazinopyridazine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, which may only have one functional group. Additionally, its specific structural features make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQRYGWWZKUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169412 | |
Record name | 3-chloro-6-hydrazino-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17284-97-8 | |
Record name | 3-Chloro-6-hydrazinopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17284-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-hydrazino-pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17284-97-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-hydrazino-pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions is 3-chloro-6-hydrazinopyridazine known to undergo?
A1: this compound is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. It readily reacts with various electrophiles due to the presence of the nucleophilic hydrazine moiety.
Q2: Are there any studies investigating the potential biological activity of this compound derivatives?
A2: While this compound itself has not been extensively studied for biological activity, its derivatives, particularly those with modifications at the 6-position, have shown promising results.
- Hypotensive Activity: Tetrazolopyridazines and triazolopyridazines synthesized from this compound have demonstrated blood pressure-lowering effects in rats. Notably, these compounds were observed to reduce blood pressure without significantly impacting heart rate. []
Q3: What are the challenges associated with synthesizing derivatives of this compound, and are there any strategies to overcome them?
A3: The main challenge lies in the low reactivity of the chlorine atom in this compound towards nucleophilic substitution, particularly when electron-donating groups are present on the pyridazine ring. []
- Activation via Triphenylmethylazo Derivative: To overcome this, this compound can be converted into 3-chloro-6-(triphenylmethylazo)pyridazine. This derivative exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing effect of the triphenylmethylazo group, allowing for easier substitution of the chlorine atom. After the desired substitution, the hydrazino group can be regenerated. []
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